ABBV-744

Overview

Description

ABBV-744 is a highly selective inhibitor of the second bromodomain (BD2) of the bromodomain and extra-terminal (BET) family of proteins. This compound has shown significant potential in preclinical models for treating various diseases, including acute myelogenous leukemia and androgen receptor-positive prostate cancer .

Mechanism of Action

Target of Action

ABBV-744 is a highly selective inhibitor for the second bromodomain (BDII) of the four BET family proteins . It exhibits greater than 300-fold more potent binding affinity to the BDII bromodomain of BRD4 relative to the first bromodomain (BDI) of BRD4 .

Mode of Action

Upon oral administration, this compound preferentially binds to the second bromodomain (BD2) of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histones . This disrupts chromatin remodeling and gene expression .

Biochemical Pathways

This compound has been found to regulate several biochemical pathways. In one study, it was found to alleviate LPS-induced neuroinflammation via regulation of the BATF2-IRF4-STAT1/3/5 axis . In another study, it was found to induce mitochondria damage, reactive oxygen species accumulation, cell cycle arrest and apoptotic cell death in gastric cancer cells .

Pharmacokinetics

This compound is orally bioavailable . It was designed to selectively target the BD2 domain of BET family proteins, in an effort to limit potential on-target adverse activity associated with BD1 interactions . In vivo, this compound produced fewer platelet and gastrointestinal toxicities than a dual BD1/2-targeting compound in preclinical models .

Result of Action

Studies in acute myeloid leukemia xenograft models demonstrated antitumor efficacy for this compound that was comparable with the pan-BET inhibitor ABBV-075 but with an improved therapeutic index .

Action Environment

The action of this compound can be influenced by environmental factors. Furthermore, doses of this compound at fractions of its maximum tolerated dose induced tumor growth inhibition in acute myeloid leukemia and prostate cancer xenograft models .

Biochemical Analysis

Biochemical Properties

ABBV-744 interacts with the BDII domain of BET family proteins, including BRD2, BRD3, BRD4, and BRDT . It has IC50 values ranging from 4 to 18 nM for these proteins . The compound is primarily metabolized by CYP3A4 .

Cellular Effects

This compound has shown significant antiproliferative activities in a limited number of cancer cell lines, including acute myeloid leukemia (AML) and androgen receptor (AR)-positive prostate cancer . It downregulates the expression of inflammatory mediators/enzymes including NO, TNF-α, IL-1β, IL-6, iNOS, and COX-2 in BV-2 microglial cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the BDII domain of BET family proteins, thereby preventing the interaction between the BET proteins and acetylated histones . This disrupts chromatin remodeling and gene expression . The anti-neuroinflammatory effect of this compound might be associated with regulation of BATF2-IRF4-STAT1/3/5 pathway .

Temporal Effects in Laboratory Settings

The effects of this compound on cells and biochemical reactions have been observed over time in laboratory settings

Dosage Effects in Animal Models

In animal models, doses of this compound induced tumor growth inhibition in AML and prostate cancer xenograft models that were comparable to those observed with ABBV-075

Metabolic Pathways

Preparation Methods

The synthesis of ABBV-744 involves several steps, including the selective inhibition of the second bromodomain of BET family proteins. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that this compound is produced through a series of chemical reactions that ensure its high selectivity and potency .

Chemical Reactions Analysis

ABBV-744 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ABBV-744 has a wide range of scientific research applications, including:

Chemistry: this compound is used as a tool compound to study the role of bromodomains in various biological processes.

Biology: this compound is used to investigate the molecular mechanisms of diseases such as acute myelogenous leukemia and prostate cancer.

Medicine: this compound has shown potential as a therapeutic agent for treating diseases like acute myelogenous leukemia and androgen receptor-positive prostate cancer.

Industry: This compound is used in the development of new drugs and therapies targeting bromodomains

Comparison with Similar Compounds

ABBV-744 is unique in its high selectivity for the second bromodomain (BD2) of BET family proteins. Similar compounds include:

This compound’s high selectivity for BD2 overcomes some of the limitations of these pan-BET inhibitors, making it a promising candidate for further research and development .

Properties

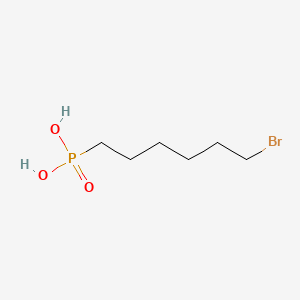

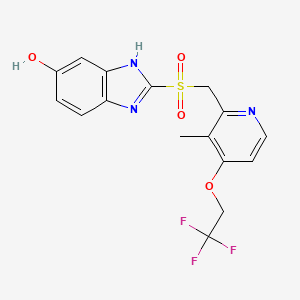

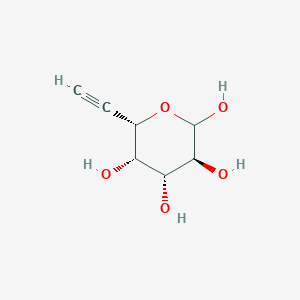

IUPAC Name |

N-ethyl-4-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(2-hydroxypropan-2-yl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30FN3O4/c1-7-30-26(33)22-13-20-21(14-32(6)27(34)24(20)31-22)19-12-17(28(4,5)35)8-9-23(19)36-25-15(2)10-18(29)11-16(25)3/h8-14,31,35H,7H2,1-6H3,(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDSFMUSNZDJFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC2=C(N1)C(=O)N(C=C2C3=C(C=CC(=C3)C(C)(C)O)OC4=C(C=C(C=C4C)F)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101022541 | |

| Record name | ABBV-744 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101022541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138861-99-9 | |

| Record name | N-Ethyl-4-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(1-hydroxy-1-methylethyl)phenyl]-6,7-dihydro-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2138861-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ABBV-744 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2138861999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABBV-744 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101022541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABBV-744 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MX546E2SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

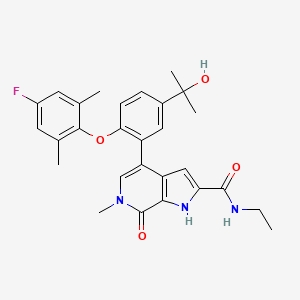

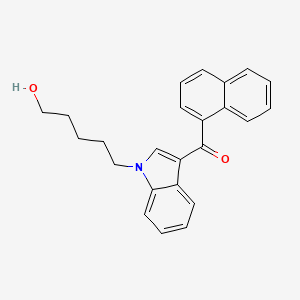

![3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride](/img/structure/B605007.png)

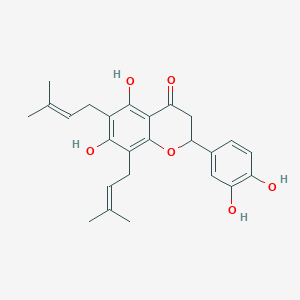

![(3R,6S,9S,12E,16S)-9-(4-Aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentaazacycloeicos-12-ene-16-carboxamide](/img/structure/B605010.png)